molecular formula C8H10N2O B127682 Formamide, N-[(4-aminophenyl)methyl]-(9CI) CAS No. 146039-04-5

Formamide, N-[(4-aminophenyl)methyl]-(9CI)

Cat. No. B127682
M. Wt: 150.18 g/mol
InChI Key: FTQOSAMFPOHXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamide, N-[(4-aminophenyl)methyl]-(9CI) is a chemical compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C9H10N2O. Formamide is a versatile solvent that has been used in a variety of applications, including in the synthesis of nucleic acids and proteins.

Mechanism Of Action

The mechanism of action of formamide is not fully understood. However, it is believed to act as a denaturant by disrupting the hydrogen bonds that hold the secondary structure of nucleic acids and proteins together. This allows for easier separation and analysis of these molecules.

Biochemical And Physiological Effects

Formamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of certain bacterial and fungal species. In addition, it has been shown to have anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

One advantage of using formamide in lab experiments is its versatility as a solvent. It can be used in a wide range of applications, from the synthesis of nucleic acids and proteins to the denaturation of these molecules for analysis. However, one limitation of formamide is its toxicity. It can be harmful if ingested or inhaled, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of formamide in scientific research. One area of interest is in the development of new methods for the synthesis of nucleic acids and proteins. Another area of interest is in the use of formamide as a denaturant for other biomolecules, such as lipids and carbohydrates. Additionally, there is potential for the use of formamide in the development of new anti-cancer and anti-inflammatory drugs.

Synthesis Methods

Formamide can be synthesized through the reaction between formic acid and aniline. The reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid or zinc chloride. The resulting product is then purified through distillation or recrystallization.

Scientific Research Applications

Formamide has a wide range of applications in scientific research. It is commonly used as a solvent for the synthesis of nucleic acids and proteins. It is also used as a denaturant for DNA and RNA, which helps to break down the secondary structure of these molecules and facilitate their separation during gel electrophoresis.

properties

CAS RN

146039-04-5

Product Name

Formamide, N-[(4-aminophenyl)methyl]-(9CI)

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]formamide

InChI

InChI=1S/C8H10N2O/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5,9H2,(H,10,11)

InChI Key

FTQOSAMFPOHXNU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC=O)N

Canonical SMILES

C1=CC(=CC=C1CNC=O)N

synonyms

Formamide, N-[(4-aminophenyl)methyl]- (9CI)

Origin of Product

United States

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